Phosphinic acid, (2-methylphenyl)-
Description
Historical Context and Evolution of Phosphinic Acid Chemistry
The study of phosphinic acids is rooted in the broader history of organophosphorus chemistry, which has seen significant advancements over the past century. While naturally occurring phosphonates were first identified in 1959, the synthesis and exploration of a wide array of man-made organophosphorus compounds, including phosphinic acids, have been ongoing for decades. nih.gov These compounds have been recognized for their structural similarity to phosphate (B84403) esters and carboxylic acids, often acting as their mimics in biological systems. hawaii.edu The evolution of synthetic methodologies has been a key driver in the field. Early methods often relied on harsher reagents, but more recent developments have focused on creating more efficient and environmentally benign synthetic routes. researchgate.netresearchgate.net The development of techniques like microwave-assisted esterification of phosphinic acids represents a significant step forward from traditional methods that often required conversion to phosphinic chlorides. researchgate.net
Academic Significance of Arylphosphinic Acids in Contemporary Chemical Research
Arylphosphinic acids, including (2-methylphenyl)phosphinic acid, are of considerable interest in modern chemical research due to their diverse applications. They serve as crucial building blocks and intermediates in organic synthesis. ontosight.aimdpi.com Their utility extends to their role as ligands in the formation of metal-organic frameworks (MOFs) and as components in the development of novel polymers. ontosight.airesearchgate.net
One of the most significant areas of research for arylphosphinic acids is in catalysis. They have been investigated as Brønsted acid catalysts, demonstrating their potential in promoting organic reactions. rsc.orgrsc.org For instance, a Brønsted acid with both arylphosphinic acid and phosphoric acid moieties has been synthesized and shown to be an effective catalyst in hetero-Diels–Alder reactions. rsc.orgrsc.org Furthermore, the phosphinamide group derived from arylphosphinic acids can act as a directing group in copper-mediated C(sp2)-H amination and hydroxylation reactions, enabling the synthesis of complex organophosphorus compounds. nih.gov The ability to tune the steric and electronic properties of arylphosphinic acids by modifying the aryl substituent makes them versatile tools for designing catalysts with specific activities. researchgate.net
The structural analogy of phosphinic acids to the tetrahedral transition states of amide bond hydrolysis has made them valuable as enzyme inhibitors. kent.ac.uk This has led to their exploration in medicinal chemistry for the development of therapeutic agents. nih.govliverpool.ac.uk
Research Trajectories and Future Outlook for the Chemical Compound
The future of research on (2-methylphenyl)phosphinic acid and related arylphosphinic acids is poised for further expansion into several key areas. A primary focus will likely be the development of more sophisticated and stereoselective synthetic methods. nih.gov This will enable the creation of chiral phosphinic acids, which are highly valuable for asymmetric catalysis and as probes for understanding biological processes.
The application of (2-methylphenyl)phosphinic acid and its derivatives in materials science is another promising avenue. Their use as linkers in the synthesis of robust and functional MOFs is an area of active investigation. researchgate.net The ability to modify the organic substituent on the phosphorus atom allows for fine-tuning of the properties of these materials for applications in gas storage, separation, and catalysis. researchgate.net
In the realm of catalysis, the design of novel bifunctional catalysts incorporating the (2-methylphenyl)phosphinic acid moiety is expected to continue. rsc.orgrsc.org The exploration of their role in single electron transfer processes and photoredox catalysis is also an emerging area of interest. acs.org
Furthermore, the biological activities of derivatives of (2-methylphenyl)phosphinic acid will likely be a subject of continued study. While the parent compound's specific biological profile is not extensively detailed, the broader class of phosphinic acids has shown promise in various therapeutic areas. nih.govliverpool.ac.uk Future research may focus on synthesizing and screening libraries of (2-methylphenyl)phosphinic acid derivatives for specific biological targets.
Table 1: Properties of (2-Methylphenyl)phosphinic Acid
| Property | Value |
|---|---|
| Chemical Formula | C7H9O2P |
| IUPAC Name | (2-methylphenyl)phosphinic acid |
| Molar Mass | 156.12 g/mol |
| Appearance | White solid (for related compounds) nih.gov |
Table 2: Key Research Applications of Arylphosphinic Acids
| Application Area | Description | Key Findings |
|---|---|---|
| Catalysis | Serve as Brønsted acid catalysts and ligands in transition metal catalysis. | Demonstrated efficiency in hetero-Diels-Alder reactions and as directing groups in C-H activation. rsc.orgrsc.orgnih.gov |
| Materials Science | Used as building blocks for Metal-Organic Frameworks (MOFs) and functional polymers. | The phosphinate group offers strong bonding to metal centers, leading to stable MOF structures. researchgate.netresearchgate.net |
| Organic Synthesis | Act as versatile intermediates for the synthesis of more complex organophosphorus compounds. | Can be synthesized via various methods, including Grignard reactions followed by hydrolysis. ontosight.ai |
| Medicinal Chemistry | Serve as mimics of tetrahedral transition states, leading to their use as enzyme inhibitors. | Phosphinic acid-based compounds have been explored as potential therapeutic agents. nih.govkent.ac.ukliverpool.ac.uk |
Structure
3D Structure
Properties
CAS No. |
137622-07-2 |
|---|---|
Molecular Formula |
C7H8O2P+ |
Molecular Weight |
155.11 g/mol |
IUPAC Name |
hydroxy-(2-methylphenyl)-oxophosphanium |
InChI |
InChI=1S/C7H7O2P/c1-6-4-2-3-5-7(6)10(8)9/h2-5H,1H3/p+1 |
InChI Key |
KPWNOYGNNOTOKL-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC=CC=C1[P+](=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylphenyl Phosphinic Acid and Its Derivatives
Established Synthetic Pathways for Arylphosphinic Acids
Traditional methods for the synthesis of arylphosphinic acids have laid the groundwork for the preparation of compounds like (2-methylphenyl)phosphinic acid. These approaches often involve multi-step procedures and can be limited in scope but remain fundamental to the field.
Hydrolytic Approaches for Phosphinate Cleavage
Acid-catalyzed hydrolysis is frequently employed, with concentrated hydrochloric acid (HCl) being a standard reagent. nih.gov The process typically involves refluxing the phosphinate ester with aqueous HCl to cleave the P-O-C bond, yielding the desired phosphinic acid. For instance, the hydrolysis of various phosphinate esters to their corresponding acids has been well-documented, showcasing the general applicability of this method. nih.gov While effective, this approach can sometimes require harsh conditions and prolonged reaction times. nih.gov
Base-catalyzed hydrolysis offers an alternative, particularly for substrates that may be sensitive to strong acids. However, in the context of phosphinates, P-O bond cleavage is the more common outcome under basic conditions. thieme-connect.de
The general reaction for the acid-catalyzed hydrolysis of a phosphinate ester can be represented as: R(R')P(O)OR'' + H₂O/H⁺ → R(R')P(O)OH + R''OH
It is important to note that the synthesis of (2-methylphenyl)phosphinic acid itself has been achieved through a Grignard-based route followed by hydrolysis, where 2-methylphenylmagnesium bromide is reacted with phosphorus trichloride, and the resulting intermediate is subsequently hydrolyzed to afford the final product. nih.gov
Reactions Involving Hypophosphorous Acid and its Silylated Derivatives
Hypophosphorous acid (H₃PO₂) and its derivatives have emerged as valuable precursors for the synthesis of phosphinic acids. These reagents can act as sources of the H-P(O)OH group, enabling the formation of a P-C bond.
One established method involves the reaction of diazonium salts with hypophosphorous acid. In a reaction that primarily serves to deaminate aromatic amines, the diazonium salt is reduced to the corresponding arene, while the hypophosphorous acid is oxidized. acs.org However, variations of this reactivity can be harnessed for P-C bond formation.
More direct approaches utilize silylated derivatives of hypophosphorous acid, such as bis(trimethylsilyl)phosphonite (BTSP). BTSP, generated in situ from hypophosphorous acid and a silylating agent, can react with electrophiles like alkyl or aryl halides to form phosphinic acid derivatives after a workup step. thieme-connect.deorgsyn.org For example, reactions of BTSP with perfluoroalkyl iodides have been shown to produce perfluoroalkyl(phenyl)phosphinic acids. thieme-connect.de This methodology offers a milder alternative to some of the more traditional, harsher methods.
Furthermore, palladium-catalyzed cross-coupling reactions of anilinium hypophosphite with aryl halides have been developed for the synthesis of aryl-H-phosphinic acids, demonstrating the utility of hypophosphite salts in modern synthetic strategies. thieme-connect.com
| Reagent | Reaction Type | Product Type | Reference |
| Hypophosphorous Acid & Diazonium Salt | Redox | Arene (major), potential for P-C coupling | acs.org |
| Bis(trimethylsilyl)phosphonite (BTSP) | Nucleophilic Substitution | H-Phosphinic Acids | thieme-connect.deorgsyn.org |
| Anilinium Hypophosphite & Aryl Halide | Pd-catalyzed Cross-Coupling | Aryl-H-Phosphinic Acids | thieme-connect.com |
Phosphorus-Carbon Bond Formation via Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry for the formation of phosphorus-carbon bonds. nih.govnih.gov The classical reaction involves the nucleophilic attack of a trivalent phosphorus ester, such as a phosphite, on an alkyl halide to form a phosphonate (B1237965). To synthesize a phosphinate, a phosphonite ester would be used as the starting material.
However, the traditional Michaelis-Arbuzov reaction is generally not applicable to aryl halides, such as 2-methylbromobenzene, due to the low reactivity of the sp²-hybridized carbon of the aryl halide towards Sₙ2 substitution. nih.govorganic-chemistry.org This limitation significantly curtails its direct use for the synthesis of arylphosphinic acids like (2-methylphenyl)phosphinic acid.
To overcome this challenge, several modifications have been developed. The use of transition metal catalysts, particularly nickel and palladium complexes, has enabled the extension of the Michaelis-Arbuzov reaction to aryl halides and triflates. rsc.orgpolyu.edu.hkrsc.org For instance, nickel-catalyzed protocols allow for the reaction of trialkyl phosphites with aryl halides under high temperatures (150-200 °C) to yield arylphosphonates. polyu.edu.hk Palladium-catalyzed versions have also been reported, including a water-promoted system for the reaction of triaryl phosphites with aryl iodides under milder conditions. researchgate.net These catalytic variants typically involve an oxidative addition of the aryl halide to the metal center, followed by reaction with the phosphorus nucleophile and reductive elimination.
Advanced Synthetic Approaches for (2-Methylphenyl)phosphinic Acid Structures
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the preparation of arylphosphinic acids, including catalytic P-arylation and addition reactions to unsaturated systems. These strategies often offer milder reaction conditions, greater functional group tolerance, and improved yields compared to established pathways.
Catalytic P-Arylation Strategies in Organophosphorus Synthesis
Catalytic P-arylation has become a powerful tool for the direct formation of P-aryl bonds. Both palladium and copper-based catalytic systems have been successfully employed for the synthesis of arylphosphinic acids and their derivatives.
Palladium-catalyzed cross-coupling reactions are particularly prevalent. These reactions can couple various phosphorus-containing nucleophiles, including hypophosphorous acid and its esters, with aryl halides or triflates. organic-chemistry.orgresearchgate.net For example, the palladium-catalyzed reaction of anilinium hypophosphite with aryl halides provides a direct route to monosubstituted phosphinic acids. organic-chemistry.org The synthesis of (2-methylphenyl)phenylphosphine oxide, a derivative of the target compound, has been accomplished via the palladium-catalyzed P-C cross-coupling of (S)-(2-methylphenyl)phenylphosphine oxide with an aryl halide, demonstrating the viability of this approach for constructing the desired P-(2-methylphenyl) bond. nih.gov
Copper-catalyzed reactions have also emerged as a valuable alternative. These methods can involve the arylation of secondary phosphine (B1218219) oxides or other P(O)-H compounds with reagents like diaryliodonium salts. polyu.edu.hkacs.org Copper catalysis often provides a cost-effective and efficient means to achieve P-C bond formation.
Addition Reactions to Unsaturated Substrates for Phosphinic Acid Formation
The addition of P-H bonds across carbon-carbon multiple bonds, known as hydrophosphinylation, represents an atom-economical approach to phosphinic acid derivatives. These reactions can be initiated by radicals or catalyzed by transition metals. nih.govnih.gov
Free-radical addition of H-phosphinates to alkenes and alkynes is a well-established method. These reactions are typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or peroxides under thermal conditions. thieme-connect.comorganic-chemistry.org This approach allows for the formation of a P-C bond at the site of unsaturation. The reaction of methylstyrenes with red phosphorus in a superbasic medium, which can lead to the formation of tris[2-(methylphenyl)ethyl]phosphine oxides, highlights a related transformation that incorporates the 2-methylphenyl group. researchgate.net
Transition metal-catalyzed hydrophosphinylation offers an alternative with often greater control over regioselectivity. Palladium and nickel catalysts have been shown to effectively promote the addition of H-phosphinates to alkenes and alkynes. thieme-connect.deorganic-chemistry.org For instance, palladium-catalyzed hydrophosphinylation of alkynes with H-phosphonates and H-phosphinates can proceed with high regioselectivity. organic-chemistry.org The choice of catalyst and ligands can influence whether the Markovnikov or anti-Markovnikov adduct is formed. organic-chemistry.org
Kabachnik-Fields Reaction for α-Aminophosphinic Acid Derivatives
The Kabachnik-Fields reaction is a powerful one-pot, three-component condensation for the synthesis of α-aminophosphonates and their analogues, including α-aminophosphinic acids. mdpi.comrsc.org This reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, such as (2-methylphenyl)phosphinic acid. mdpi.comirb.hr The versatility and efficiency of this method have made it a cornerstone in the preparation of these valuable compounds. mdpi.com
The reaction can proceed through two primary mechanistic pathways, depending on the initial reaction between the components. One pathway involves the initial formation of an imine from the amine and the carbonyl compound, followed by the nucleophilic addition of the phosphinic acid. Alternatively, the reaction can proceed via the formation of an α-hydroxyphosphinic acid from the carbonyl compound and the phosphinic acid, which is subsequently substituted by the amine. The specific pathway can be influenced by the nature of the reactants and the reaction conditions, including the presence of catalysts. mdpi.comrsc.org
A variety of catalysts, including Lewis and Brønsted acids, can be employed to promote the Kabachnik-Fields reaction. researchgate.net Recent advancements have also explored mechanochemical approaches, which can offer high yields and selectivity while being environmentally benign. irb.hr The reaction's broad scope allows for the introduction of diverse substituents at the α-carbon and the nitrogen atom, providing access to a wide library of α-aminophosphinic acid derivatives. mdpi.comirb.hr These derivatives are of significant interest due to their structural analogy to α-amino acids, making them valuable as potential enzyme inhibitors and peptidomimetics. nih.govscispace.com
Stereoselective Synthesis of Chiral (2-Methylphenyl)phosphinic Acid Analogues
The synthesis of chiral phosphinic acids and their derivatives, where the phosphorus atom is a stereocenter, is a challenging yet crucial area of synthetic chemistry. These P-stereogenic compounds have found applications as chiral ligands in asymmetric catalysis and as building blocks for complex chiral molecules. nih.govbohrium.com
The development of enantioselective methods to access P-stereogenic phosphinic systems has been a focus of considerable research. Catalytic asymmetric synthesis offers an efficient route to these chiral molecules. nih.govbohrium.com One notable strategy is the desymmetrization of prochiral phosphinic acid derivatives. For instance, molybdenum-catalyzed asymmetric ring-closing metathesis (ARCM) of prochiral phosphinates has been successfully employed to create five-, six-, and seven-membered P-heterocycles with high enantiomeric excess (up to 98% ee). nih.gov This approach introduces chirality at the phosphorus center through the formation of a new ring system.
Other metal-catalyzed asymmetric reactions, such as hydrophosphorylation, alkylation, and arylation of secondary phosphines, have also emerged as valuable tools. nih.gov The use of chiral auxiliaries covalently bonded to the phosphorus center is another well-established method. These auxiliaries guide the stereochemical outcome of subsequent reactions, after which the auxiliary can be cleaved to afford the enantiomerically enriched phosphinic acid derivative. researchgate.net
Diastereoselective strategies are pivotal in the synthesis of functionalized phosphinic acids, particularly when creating multiple stereocenters. A powerful technique in this regard is the diastereoselective ring-closing metathesis (RCM) of phosphorus-containing trienes. nih.govresearchgate.net This methodology allows for the synthesis of highly functionalized P-stereogenic heterocycles. The diastereoselectivity of the RCM reaction can be influenced by factors such as the geometry of the double bonds conjugated to the phosphorus atom and the nature of the substituents, with 1,3-stereoinduction often being more effective than 1,4-stereoinduction. researchgate.net
The Pudovik-like reaction, which involves the nucleophilic addition of a phosphinate to a chiral imine, is another key diastereoselective method for preparing α-amino-C-phosphinates. nih.gov The stereochemical outcome is often rationalized by the Felkin-Anh or related models, where the nucleophilic attack of the phosphinate occurs on the less hindered face of the imine. nih.gov This approach allows for the generation of two new stereogenic centers, at the α-carbon and the phosphorus atom, although the chirality at the phosphorus can be lost upon hydrolysis in some cases. nih.gov
The resolution of racemic mixtures remains a fundamental and widely used technique for obtaining enantiomerically pure phosphinic compounds. Classical resolution involves the formation of diastereomeric salts or complexes by reacting the racemic phosphinic acid or its derivative with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by crystallization.
A specific example is the resolution of racemic ethyl-(2-methylphenyl)-phenylphosphine oxide, a derivative of (2-methylphenyl)phosphinic acid. This has been successfully achieved using TADDOL derivatives as resolving agents. researchgate.net The formation of a crystalline diastereomeric complex between one enantiomer of the phosphine oxide and the chiral TADDOL derivative allows for its separation from the other enantiomer. Subsequent removal of the resolving agent yields the enantiopure phosphine oxide. It was found that ethyl-(2-methylphenyl)-phenylphosphine oxide itself forms a racemic crystal, enabling the use of recrystallization of enantiomerically enriched mixtures to obtain the pure enantiomer. researchgate.net
Another approach involves the transformation of the phosphinic acid into a derivative that is more amenable to resolution. For instance, secondary phosphine oxides can be converted to their corresponding thiophosphinic acids, which can then be resolved using chiral bases. acs.org After separation, the sulfur can be removed to regenerate the enantiopure secondary phosphine oxide.
Chiral chromatography is another powerful tool for the separation of enantiomers. Using a chiral stationary phase (CSP), the enantiomers of a racemic phosphinic compound can be separated based on their differential interactions with the CSP. This method is particularly useful for analytical-scale separations and can also be scaled up for preparative purposes. acs.org
| Resolving Agent | Target Compound | Separation Method | Outcome | Reference |
| TADDOL derivatives | Ethyl-(2-methylphenyl)-phenylphosphine oxide | Diastereomeric complex crystallization | Successful resolution to enantiopure phosphine oxide | researchgate.net |
| (R,R)-(1-naphthyl)-spiro-TADDOL | Racemic H-phosphinates | Diastereomeric complex crystallization | High enantiomeric excess (>91% ee) for 12 out of 16 derivatives | rsc.org |
| Chiral Bases | Thiophosphinic acid derivatives of secondary phosphine oxides | Diastereomeric salt crystallization | Enantioseparation | acs.org |
Derivatization Strategies for (2-Methylphenyl)phosphinic Acid
Derivatization of (2-methylphenyl)phosphinic acid is essential for synthesizing a wide array of functional molecules. Esterification and amidation are two of the most common and important derivatization reactions.
The direct esterification of phosphinic acids with alcohols is often challenging under conventional heating conditions. However, microwave-assisted direct esterification has emerged as a "greener" and more efficient alternative. researchgate.net This method can be performed without a solvent and often leads to high yields of the corresponding phosphinate esters. Another approach involves the use of activating agents to enhance the reactivity of the phosphinic acid. For example, orthosilicates can mediate the esterification of monosubstituted phosphinic acids with excellent yields. researchgate.net This method is selective for phosphinylidene-containing acids.
Amidation of phosphinic acids to form phosphinic amides can also be achieved through various methods. Similar to esterification, direct amidation can be difficult. The use of activating agents is a common strategy. For instance, the reaction of phosphinic acids with amines in the presence of coupling agents can afford the desired amides. The development of efficient methods for both esterification and amidation is crucial for expanding the synthetic utility of (2-methylphenyl)phosphinic acid and its analogues. dntb.gov.uamdpi.com
| Reaction Type | Reagents | Conditions | Product | Reference |
| Esterification | Alcohol | Microwave irradiation | Phosphinate ester | researchgate.net |
| Esterification | Orthosilicate, Alcohol | - | Phosphinate ester | researchgate.net |
| Amidation | Amine, Activating Agent | - | Phosphinic amide | dntb.gov.uamdpi.com |
Oxidative Transformations to Phosphonic Acid Derivatives
The conversion of H-phosphinic acids, such as (2-methylphenyl)phosphinic acid, to their corresponding phosphonic acids is a crucial transformation in organophosphorus chemistry. This oxidation creates a phosphonic acid functional group, which is characterized by a phosphorus atom bonded to two hydroxy groups, a P=O double bond, and a carbon atom. researchgate.net This functional group is valued for its structural similarity to phosphates and its strong coordination properties. researchgate.net While direct oxidation pathways for (2-methylphenyl)phosphinic acid are not extensively detailed in isolation, the oxidation of the broader class of aryl H-phosphinic acids is well-established and involves several effective methods. nih.gov
These methods generally transform the P-H bond of the phosphinic acid into a P-OH group, completing the phosphonic acid moiety. One common strategy involves the in-situ conversion of the H-phosphinic acid into a more reactive trivalent intermediate, such as a trimethylsilyl (B98337) ester, by reacting it with an agent like hexamethyldisilazane. nih.gov This silylated intermediate is then readily oxidized by mild oxidants, including air (O₂), followed by methanolysis to yield the final phosphonic acid. nih.gov Other oxidizing agents such as ozone have also been successfully employed for this transformation. nih.gov
Another approach involves the oxidation of phosphinate esters, which are derivatives of phosphinic acids. For instance, alkyl phenyl-H-phosphinates can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to produce the corresponding phenylphosphonic ester-acids. researchgate.net Subsequent hydrolysis of the ester group can then yield the desired phosphonic acid. mdpi.com
The table below summarizes general oxidative methods applicable to the conversion of aryl phosphinic acids to aryl phosphonic acids.
| Oxidizing Agent | Substrate Type | Key Features of the Method | Reference |
|---|---|---|---|
| Air (O₂) / Hexamethyldisilazane | H-Phosphinic Acid | Involves formation of a trivalent trimethylsilyl ester intermediate which is then oxidized. Considered an efficient procedure. | nih.gov |
| Ozone (O₃) | H-Phosphinic Acid | A powerful oxidizing agent used for the synthesis of phosphonic acids. | nih.gov |
| m-Chloroperbenzoic acid (m-CPBA) | Alkyl H-phosphinate | Oxidizes the phosphinate ester to a phosphonic monoester, which can be subsequently hydrolyzed. | researchgate.net |
Functionalization for Advanced Materials and Catalytic Precursors
Phosphinic acids, including (2-methylphenyl)phosphinic acid and its derivatives, serve as versatile building blocks in materials chemistry and catalysis. researchgate.netnih.gov Their ability to act as ligands for a wide variety of metal ions makes them suitable for constructing complex architectures like coordination polymers. researchgate.netnih.gov These materials have potential applications stemming from their diverse structural and functional properties. nih.gov The functionalization strategies often leverage the P-OH group or the aromatic ring to incorporate the phosphinic acid moiety into larger systems or to prepare specialized molecules.
Applications in Materials Science:
The utility of phosphinic acids extends to the modification of surfaces, the synthesis of nanoparticles, and sol-gel synthesis. researchgate.net A significant application is in the development of proton-conducting membranes for fuel cells. For example, polymers like poly[aryloxyphosphazenes] have been functionalized with phenylphosphonic acid groups. acs.org This is achieved by reacting a lithiated version of the polymer with a phosphonating agent, followed by hydrolysis to generate the acidic phosphonic acid sites on the polymer backbone. acs.org These sites facilitate proton transport, a critical function for proton-exchange membranes.
Role as Catalytic Precursors:
(2-Methylphenyl)phosphinic acid derivatives are valuable precursors for synthesizing more complex organophosphorus compounds that can act as catalysts or ligands in catalysis. For instance, ethyl 2-methylphenyl(methyl)phosphinate is synthesized via a nickel-catalyzed reaction between 2-iodotoluene (B57078) and diethyl methylphosphonite. beilstein-journals.org This phosphinate can be converted to 2-methylphenyl(methyl)phosphinic chloride, a reactive intermediate for further functionalization. beilstein-journals.org Such intermediates can be used to create chiral ligands for asymmetric catalysis or specialized heterocyclic structures. beilstein-journals.org
Furthermore, phosphinic acids are precursors for novel Brønsted acid catalysts. By incorporating them into structurally rigid backbones, such as a binaphthyl scaffold, highly acidic catalysts can be synthesized. mmu.ac.uk These catalysts are designed to be stronger acids than conventional ones like BINOL-phosphoric acid, making them potentially more effective in acid-catalyzed reactions. mmu.ac.uk The Hirao reaction, a palladium or nickel-catalyzed P-C coupling, represents another avenue where H-phosphinates (derived from phosphinic acids) are used to create new carbon-phosphorus bonds, forming compounds that can serve as ligands or intermediates in further catalytic cycles. acs.org
The following table highlights examples of functionalization for specific applications.
| Application Area | Functionalization Approach | Resulting Product/Material | Reference |
|---|---|---|---|
| Coordination Polymers | Use as a ligand to coordinate with metal ions. | Metal-organic frameworks with diverse applications. | researchgate.netnih.gov |
| Proton-Exchange Membranes | Grafting onto polymer backbones (e.g., polyphosphazenes) via chemical reaction and hydrolysis. | Phenylphosphonic acid functionalized polymers for fuel cells. | acs.org |
| Heterocyclic Synthesis | Intramolecular cyclization of functionalized phosphinic acid derivatives. | 1,3-dihydrobenzo[d] nih.govontosight.aiazaphosphole 2-oxides. | beilstein-journals.org |
| Brønsted Acid Catalysis | Incorporation into a rigid chiral backbone (e.g., binaphthyl). | Strongly acidic phosphinic acid-based catalysts. | mmu.ac.uk |
| P-C Coupling Reactions | Nickel-catalyzed coupling of a phosphinate ester with an aryl halide. | Ethyl 2-methylphenyl(methyl)phosphinate as an intermediate. | beilstein-journals.orgacs.org |
Coordination Chemistry of 2 Methylphenyl Phosphinic Acid and Analogues
Principles of Ligand Design for Phosphinic Acid Coordination
The design of phosphinic acid ligands for specific coordination purposes is guided by several key principles. The nature of the organic substituents (R) on the phosphorus atom in R₂P(O)OH significantly influences the ligand's electronic and steric properties, which in turn dictate the coordination behavior and the stability of the resulting metal complexes. researchgate.net
The acidity of the phosphinic acid, which lies between that of carboxylic and phosphonic acids, is a crucial factor. researchgate.net The electron-withdrawing or -donating nature of the substituents on the phenyl ring in arylphosphinic acids can modulate the pKa of the ligand, thereby affecting its coordination affinity at a given pH. For (2-methylphenyl)phosphinic acid, the methyl group, being weakly electron-donating, is expected to slightly increase the basicity of the phosphinate group compared to unsubstituted phenylphosphinic acid.
Steric hindrance is another critical design element. Bulky substituents near the phosphinate group can influence the coordination geometry and the accessibility of the metal center. mdpi.com In the case of (2-methylphenyl)phosphinic acid, the ortho-methyl group can impose steric constraints that may favor the formation of specific isomers or coordination modes. The size of the substituents can limit the free rotation of the phosphinate group, which can impact the formation of extended three-dimensional structures. mdpi.com
Furthermore, the introduction of additional functional groups onto the organic backbone of the phosphinic acid can lead to multifunctional ligands with enhanced chelating abilities or specific recognition properties. This approach is widely used in the design of chelators for various applications, including medicinal chemistry and materials science. rsc.org
Formation and Characterization of Metal-Phosphinate Complexes
(2-Methylphenyl)phosphinic acid, as a representative of arylphosphinic acids, forms stable complexes with a variety of metal ions. The deprotonated phosphinate anion, [R₂PO₂]⁻, typically acts as a bridging or chelating ligand, utilizing its two oxygen atoms to coordinate to one or more metal centers.
Transition metal complexes of phosphinic acids have been extensively studied. The phosphinate group can adopt various coordination modes, including monodentate, bidentate (chelating or bridging), and more complex bridging modes, leading to the formation of mononuclear, dinuclear, and polynuclear complexes. acs.orgmdpi.com The specific coordination mode is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the phosphinic acid ligand, the solvent, and the presence of other coordinating ligands. acs.orgacs.org
Table 1: Representative Coordination Modes of Phosphinate Ligands with Transition Metals
| Coordination Mode | Description | Example Metal Ions |
| Monodentate | One oxygen atom of the phosphinate group is coordinated to a single metal ion. | Cu(II), Pd(II) |
| Bidentate Chelating | Both oxygen atoms of the phosphinate group are coordinated to the same metal ion, forming a four-membered ring. | Fe(III), Zn(II) |
| Bidentate Bridging (syn-syn) | Both oxygen atoms bridge two metal centers on the same side. | Cu(II), Mn(II) |
| Bidentate Bridging (syn-anti) | One oxygen atom bridges two metal centers while the other is terminal. | Co(II), Ni(II) |
| Bidentate Bridging (anti-anti) | Both oxygen atoms bridge two metal centers on opposite sides. | Ag(I) |
This table presents generalized coordination modes observed for phosphinate ligands; specific modes for (2-methylphenyl)phosphinic acid would require experimental verification.
The complexation of phosphinic acids with actinide ions is of significant interest, particularly in the context of nuclear fuel reprocessing and waste management. acs.org Organophosphorus extractants, including phosphinic acids, have been investigated for the selective separation of actinides. acs.org The extraction efficiency and selectivity are highly dependent on the structure of the phosphinic acid.
Studies on analogous systems suggest that phosphinic acids can form stable complexes with uranyl (UO₂²⁺) and Pu(IV) ions. acs.orgbohrium.com The coordination is typically inner-sphere, with the phosphinate ligands directly binding to the actinide metal center. lanl.gov The stoichiometry of the extracted complexes can vary depending on the experimental conditions, such as the concentration of the extractant and the acidity of the aqueous phase. osti.gov For instance, the extraction of U(VI) by some phosphinic acids has been shown to involve the formation of complexes with a 1:2 metal-to-ligand ratio. bohrium.com
Quantum chemical calculations have been employed to understand the electronic structure and bonding in actinide-phosphinate complexes. acs.orgbohrium.com These studies indicate that the nature of the substituents on the phosphinic acid can influence the degree of covalency in the actinide-ligand bond, which in turn affects the extraction and separation behavior. iucr.org
The chelation properties of phosphinic acids and the affinity for metal ions are strongly influenced by the nature of the substituents on the phosphorus atom. researchgate.net The electronic effects of the substituents can alter the basicity of the phosphinate group, thereby affecting the stability of the metal complexes. scispace.com Aromatic substituents, such as the 2-methylphenyl group, can influence the coordination affinity through both inductive and resonance effects.
The steric bulk of the substituents plays a crucial role in determining the coordination geometry and the stability of the resulting complexes. mdpi.com For instance, bulky substituents can favor the formation of complexes with lower coordination numbers or specific stereochemistries. mdpi.com In the context of (2-methylphenyl)phosphinic acid, the ortho-methyl group can introduce steric hindrance that may influence its binding affinity and selectivity for different metal ions compared to its meta- or para-substituted isomers or the unsubstituted phenylphosphinic acid.
The relative binding affinity of phosphinate ligands has been shown to be intermediate between that of carboxylate and phosphonate (B1237965) ligands for certain nanocrystal surfaces, highlighting the tunable nature of this functional group. researchgate.net This tunability allows for the rational design of phosphinic acid ligands with tailored coordination properties for specific applications.
Supramolecular Assembly Driven by Phosphinate Coordination
The ability of phosphinate ligands to bridge metal centers makes them excellent building blocks for the construction of supramolecular assemblies, including coordination polymers and metal-organic frameworks (MOFs). researchgate.net
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org Phosphinic acids have emerged as promising linkers for the synthesis of MOFs due to their strong coordination to metal ions, which can lead to robust frameworks with high thermal and chemical stability. mdpi.comnih.gov
The design of phosphinate-based MOFs follows the principles of reticular chemistry, where the geometry of the metal-containing secondary building unit (SBU) and the length and connectivity of the phosphinate linker dictate the topology of the resulting framework. wikipedia.org By systematically varying the organic substituents on the phosphinic acid linker, it is possible to tune the pore size, shape, and functionality of the MOF. nih.gov
The synthesis of phosphinate-based MOFs is typically carried out under solvothermal conditions, where the metal salt and the phosphinic acid linker are heated in a suitable solvent. mdpi.com The choice of solvent, temperature, and reaction time can influence the crystallinity and phase of the resulting material.
While specific MOFs based on (2-methylphenyl)phosphinic acid are not yet extensively reported, the principles established with other arylphosphinic acids suggest its potential as a valuable linker for the creation of new MOFs with tailored properties for applications in gas storage, separation, and catalysis. nih.govresearchgate.net
Self-Assembly Processes of Organometallic Phosphinates, e.g., Alkylzinc Phosphinates
The self-assembly of organometallic phosphinates, particularly alkylzinc phosphinates, represents a fascinating area of supramolecular chemistry where simple molecular precursors spontaneously organize into complex, well-defined architectures. While specific research on (2-methylphenyl)phosphinic acid in this context is limited, extensive studies on its close analogues, such as methylphenylphosphinic acid and diphenylphosphinic acid, provide profound insights into the principles governing these processes. The interplay between the nature of the alkyl group on the zinc atom and the substituents on the phosphorus atom dictates the final structure of the resulting aggregates.
Alkylzinc phosphinates are typically synthesized through the equimolar reaction between a dialkylzinc (ZnR₂) and a phosphinic acid (R'₂PO₂H). researchgate.netnih.gov These reactions yield organozinc complexes with the general formula [RZn(O₂PR'₂)], which serve as the fundamental building blocks for self-assembly. researchgate.netnih.gov These building blocks exhibit a remarkable capacity for shape-driven self-organization, leading to the formation of extended networks and discrete polynuclear clusters. researchgate.netnih.gov
One of the common structural motifs observed is the formation of tetranuclear, distorted cubic structures with the formula [R₄Zn₄(O₂PR'₂)₄]. core.ac.uk In these arrangements, the zinc and oxygen atoms of the phosphinate groups form the vertices of the cube. Each phosphinate ligand bridges between zinc centers, showcasing the ligand's ability to facilitate the construction of these polynuclear arrays. For instance, the reaction between diethylzinc (B1219324) (ZnEt₂) and diphenylphosphinic acid (dppha-H) can form such a tetrameric cluster, [Et₄Zn₄(dppha)₄]. core.ac.uk
The self-assembly process is highly sensitive to reaction conditions, especially the presence of water. Hydrolysis of the alkylzinc moieties can lead to the formation of oxo-zinc phosphinate clusters. A prominent example is the formation of a highly stable tetrahedral [Zn₄(μ₄-O)]⁶⁺ core, which is capped by six bridging phosphinate ligands to form a neutral cluster, [Zn₄(μ₄-O)(O₂PR'₂)₆]. researchgate.netnih.govacs.org These adamantane-like cages are significantly larger and structurally more complex than the simple cubic tetramers. The formation of these oxo-clusters has been documented for diphenylphosphinate (B8688654) (dppha) and bis(4-methoxyphenyl)phosphinate (dmppha) ligands. researchgate.netnih.gov
Furthermore, the steric and electronic properties of the substituents on the phosphinic acid play a crucial role. Asymmetrically substituted ligands, such as methylphenylphosphinic acid (mppha), have been employed in these syntheses. researchgate.netnih.gov While the fundamental self-assembly principles remain the same, the reduced symmetry of the ligand can influence the packing of the supramolecular structures and the properties of resulting materials, such as ZnO nanocrystals derived from these precursors. nih.gov Early work from 1965 already pointed towards the polymeric nature of zinc methylphenylphosphinate, suggesting its tendency to form extended, double-bridged coordination polymers. dtic.mil More recent studies on related functionalized phosphinates, like 2-carboxyethyl(phenyl)phosphinic acid, have shown the formation of one-dimensional ladder-like coordination polymers, further highlighting the structural diversity achievable. researchgate.net
The resulting supramolecular structures can range from discrete, soluble clusters to extended one-, two-, or three-dimensional coordination polymers. This structural diversity underscores the versatility of phosphinate ligands in directing the self-assembly of organometallic complexes into materials with potentially interesting properties and applications. researchgate.netacs.org
Data Tables
Table 1: Structural Features of Representative Alkylzinc Phosphinate Self-Assembled Complexes
| Compound Formula | Structural Motif | Phosphinate Ligand | Key Features | Reference(s) |
| [Et₄Zn₄(dppha)₄] | Distorted Cubic Tetramer | Diphenylphosphinate | Tetrahedral arrangement of four zinc atoms. | core.ac.uk |
| [Zn₄(μ₄-O)(dppha)₆] | Oxo-centered Adamantane-like Cage | Diphenylphosphinate | A central μ₄-oxo atom tetrahedrally coordinated to four zinc atoms, bridged by six phosphinate ligands. | researchgate.netnih.gov |
| [Zn₄(μ₄-O)(dmppha)₆] | Oxo-centered Adamantane-like Cage | Bis(4-methoxyphenyl)phosphinate | Analogous structure to the dppha complex, demonstrating the influence of para-substituents. | researchgate.netnih.gov |
| [Zn₆(μ₂-OH)₃(dppha)₉] | Trigonal Prismatic Cluster | Diphenylphosphinate | A larger, pseudo trigonal prismatic cluster formed in the presence of specific amounts of water, featuring bridging hydroxide (B78521) ligands. | core.ac.uk |
Table 2: Selected Bond Lengths in Self-Assembled Alkylzinc Phosphinate Structures (Å)
| Structure | Bond | Bond Length (Å) | Reference(s) |
| [Et₄Zn₄(dppha)₄] | P=O (coordinated) | 1.492(2) - 1.497(2) | core.ac.uk |
| P-O (bridging) | 1.531(2) - 1.534(2) | core.ac.uk | |
| [Zn₄(μ₄-O)(O₂P(C₆H₄OMe)₂)₆] (Analogue 2B) | Zn-O (phosphinate) | 1.917(2) - 1.960(2) | core.ac.uk |
| Zn-O (μ₄-oxo) | 1.989(2) (average) | core.ac.uk | |
| P-O (delocalized) | 1.512(2) (average) | core.ac.uk |
Catalytic Applications of 2 Methylphenyl Phosphinic Acid Derivatives
Role as Phosphorus(III) Ligands in Homogeneous Catalysis
Phosphine (B1218219) ligands are ubiquitous in transition metal catalysis due to their unique ability to modulate the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.
Phosphorus(III) ligands, such as phosphines derived from (2-methylphenyl)phosphinic acid, play a critical role in homogeneous catalysis. Their effect on a transition metal catalyst is governed by a combination of electronic and steric factors. The phosphorus atom in a phosphine ligand coordinates to a metal center through a σ-donation of its lone pair of electrons to an empty metal orbital. Simultaneously, π-back-donation can occur from filled metal d-orbitals to the empty σ* orbitals of the phosphorus-substituent bonds. This dual electronic role is fundamental to their function.
The nature of the substituents on the phosphorus atom dictates the ligand's electronic properties. Electron-donating groups increase the electron density on the phosphorus, making it a stronger σ-donor. This enhances the stability of the metal-ligand bond and can increase the reactivity of the metal center in processes like oxidative addition. Conversely, electron-withdrawing groups enhance the ligand's π-acceptor character.
Steric properties, often quantified by the Tolman cone angle, are equally important. Bulky ligands, like those incorporating the ortho-tolyl (2-methylphenyl) group, occupy significant space in the metal's coordination sphere. This steric hindrance can promote reductive elimination, limit the number of coordinated ligands, and create a specific pocket around the metal that influences substrate binding and, consequently, reaction selectivity. Tris(o-tolyl)phosphine, a derivative of the (2-methylphenyl) scaffold, is a classic example of a bulky phosphine ligand with a wide cone angle of 194°, which is known to influence catalytic outcomes. wikipedia.org
The rational design of phosphine ligands aims to fine-tune their electronic and steric properties to optimize performance for a specific catalytic reaction. dicp.ac.cn The synthesis of these ligands often starts from precursors like phosphinic acids or their esters. For instance, (2-methylphenyl)phosphinic acid derivatives can be converted into the corresponding phosphine oxides, which are then reduced to the desired phosphine ligands. This modular approach allows for the systematic variation of substituents.
Key strategies for tuning phosphine ligands include:
Varying Aryl and Alkyl Substituents: Changing the groups attached to the phosphorus atom directly alters the ligand's cone angle and electronic character. The 2-methylphenyl group itself imparts specific steric bulk.
Creating Bidentate or Polydentate Ligands: Linking two or more phosphine units through a backbone creates chelating ligands. The nature of this backbone (e.g., its rigidity, chirality, and length) provides another layer of tunability, influencing the bite angle of the ligand and the geometry of the resulting metal complex.
Introducing Functional Groups: Incorporating other donor atoms (N, O, S) into the ligand structure can lead to hemilabile ligands or allow for secondary interactions that stabilize transition states.
The synthesis of such tunable ligands can be complex, but it is essential for developing highly efficient and selective catalysts for reactions like cross-coupling, hydroformylation, and hydrogenation. acs.org
Table 1: Strategies for Tuning Phosphine Ligand Properties
| Tuning Strategy | Effect on Ligand | Impact on Catalysis | Example Concept |
|---|---|---|---|
| Modification of P-Substituents | Alters electronic properties (σ-donation/π-acceptance) and steric bulk (cone angle). | Influences reaction rates, catalyst stability, and selectivity (e.g., regioselectivity). | Comparing P(o-tolyl)₃ with PPh₃ or P(t-Bu)₃. |
| Variation of Ligand Backbone | Controls the bite angle in chelating diphosphines and the overall rigidity of the ligand. | Affects the geometry of the metal complex and can enhance enantioselectivity in asymmetric catalysis. | Designing ligands with backbones like BINAP or ferrocene. |
| Introduction of Additional Donors | Creates hemilabile ligands or allows for secondary interactions (e.g., hydrogen bonding). | Can stabilize key intermediates or transition states, leading to improved activity and selectivity. | Incorporating amine or hydroxyl groups into the ligand scaffold. |
Asymmetric Catalysis Employing Chiral (2-Methylphenyl)phosphinic Acid Derivatives
The synthesis of single-enantiomer chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral ligands derived from (2-methylphenyl)phosphinic acid are valuable tools in transition metal-catalyzed asymmetric reactions, where the ligand transfers its stereochemical information to the product.
When a phosphorus atom is bonded to three different substituents, it becomes a stereogenic center, and the resulting phosphine is termed "P-chiral" or "P-stereogenic". tib.eu These ligands are highly effective in asymmetric catalysis because the chirality is located directly on the coordinating phosphorus atom, ensuring a strong chiral influence on the reaction environment at the metal center. tib.eu
A key precursor for creating such ligands is (2-methylphenyl)phenylphosphine oxide, a direct derivative of the title compound class. This racemic phosphine oxide can be resolved into its individual enantiomers using chiral resolving agents like TADDOL derivatives. nih.gov For example, resolution can afford (S)-(2-methylphenyl)phenylphosphine oxide with high enantiomeric excess (98% ee). nih.gov
Once obtained in enantiopure form, this P-stereogenic secondary phosphine oxide serves as a versatile building block for a range of other chiral phosphorus compounds. Through stereospecific reactions that proceed with retention of configuration at the phosphorus center, it can be converted into various P-stereogenic tertiary phosphine oxides. nih.govacs.org These oxides can then be reduced to the corresponding P-stereogenic phosphine ligands for use in asymmetric catalysis.
Table 2: Stereospecific Transformations of (S)-(2-Methylphenyl)phenylphosphine Oxide
| Reaction Type | Reagent | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Michaelis-Becker (Alkylation) | Methyl iodide | (S)-Methyl(2-methylphenyl)phenylphosphine oxide | 87% | 98% | nih.gov |
| Michaelis-Becker (Alkylation) | Ethyl iodide | (S)-Ethyl(2-methylphenyl)phenylphosphine oxide | 76% | 95% | nih.gov |
| Pudovik (Addition) | Formaldehyde | (S)-Hydroxymethyl(2-methylphenyl)phenylphosphine oxide | 98% | 96% | acs.org |
| Hirao Coupling | 1-Bromonaphthalene | (S)-(1-Naphthyl)(2-methylphenyl)phenylphosphine oxide | N/A | 88% | acs.org |
Data sourced from studies on the stereospecific reactions of enantiopure (S)-(2-methylphenyl)phenylphosphine oxide. nih.govacs.org
While derivatives of (2-methylphenyl)phosphinic acid are primarily used to synthesize neutral phosphine ligands, the broader class of chiral phosphorus acids, particularly chiral phosphoric acids (CPAs), provides a powerful model for understanding asymmetric induction. CPAs are highly effective Brønsted acid organocatalysts. Their catalytic action relies on their ability to act as dual-function catalysts. vulcanchem.com
The acidic proton of the phosphoric acid activates an electrophile (like an imine) by protonation, making it more susceptible to nucleophilic attack. Simultaneously, the oxygen atom of the P=O group can act as a hydrogen bond acceptor, organizing the nucleophile. The entire process occurs within a well-defined chiral cavity created by the bulky substituents on the chiral backbone (e.g., BINOL). This precise spatial arrangement in the transition state is responsible for the high enantioselectivity observed in many CPA-catalyzed reactions. dicp.ac.cn
Although phosphinic acids have different acidity and structural properties than phosphoric acids, the principle of using a chiral phosphorus-based acid to create a controlled chiral environment for a reaction is analogous. Interestingly, studies on CPA-catalyzed reactions have shown that the steric and electronic nature of substituents on the substrates is crucial. For example, in the asymmetric hydrogenolysis of 3-aryl-3-hydroxyisoindolin-1-ones, a substrate bearing a 2-methylphenyl group resulted in a nearly racemic product, highlighting how this specific substituent can dramatically influence enantioselectivity within a chiral catalytic system. dicp.ac.cn
The mechanism of stereochemical control in asymmetric catalysis is based on the energy difference between the diastereomeric transition states leading to the two possible enantiomers of the product. A chiral catalyst, such as one bearing a P-stereogenic ligand derived from (2-methylphenyl)phosphinic acid, creates a chiral environment that preferentially stabilizes one transition state over the other.
When a chiral phosphine ligand coordinates to a metal, it forms a chiral complex that interacts with the substrate. The steric bulk of the ligand's substituents, such as the o-tolyl groups, creates a defined chiral pocket. For a reaction to proceed, the substrate must fit into this pocket in a specific orientation to minimize steric clashes. This favored orientation predetermines the face of the substrate that will be attacked, leading to the selective formation of one enantiomer.
Non-covalent interactions, such as hydrogen bonding or π-π stacking between the ligand and the substrate, can further stabilize the preferred transition state, enhancing enantioselectivity. The success of a chiral ligand is therefore dependent on its ability to effectively discriminate between the two competing diastereomeric pathways through a combination of these steric and electronic effects. The desymmetrization of ligands, moving away from strict C₂ symmetry, has become a key strategy, as it allows for the fine-tuning of donor atoms for different roles within the catalytic cycle, further refining stereochemical control. acs.org
(2-Methylphenyl)phosphine Oxide and Related Compounds in Catalysis
(2-Methylphenyl)phosphine oxide and its derivatives have garnered significant attention in the field of catalysis. The presence of the phosphoryl group (P=O) and the o-tolyl substituent provides these compounds with unique electronic and steric properties, making them effective in a range of catalytic applications. They can function as Lewis base catalysts or as crucial components within more complex catalytic systems.
Applications of Phosphine Oxide as Lewis Base Catalysts
Phosphine oxides, including (2-methylphenyl)phosphine oxide, serve as potent Lewis base catalysts. Their catalytic activity is primarily attributed to the basicity of the phosphoryl oxygen, which can be modulated by the nature of the substituents on the phosphorus atom. researchgate.net This oxygen atom can interact with Lewis acids, enhancing their acidity and promoting a variety of chemical transformations. iss.it
One of the key applications of chiral phosphine oxides is in stereoselective reactions. iss.it They act as organocatalysts by activating reagents such as chlorosilane derivatives. This activation proceeds through the formation of a hypervalent silicate (B1173343) species, which possesses significantly increased Lewis acidity at the silicon center. iss.it This principle has been successfully applied to several types of reactions, including:
Aldol (B89426) Reactions: Phosphine oxides are excellent catalysts for aldol reactions that involve silyl (B83357) ketene (B1206846) acetals and trichlorosilyl (B107488) enol ethers. iss.it
Allylation of Aldehydes: They effectively catalyze the addition of allyltrichlorosilanes to aldehydes. iss.it
Ring Opening of Meso-epoxides: Chiral phosphine oxides have been used to promote the enantioselective ring-opening of meso-epoxides. iss.it
In a study on the enantioselective Zn-catalyzed hydrophosphinylation of nitrones, di-o-tolylphosphine oxide, despite its steric hindrance, was shown to yield the corresponding product, albeit with lower yield and enantioselectivity compared to less hindered phosphine oxides. nih.govrsc.org This highlights the influence of the sterically demanding o-tolyl group on the catalytic outcome.
Furthermore, research has demonstrated the use of electronically differentiated phosphine oxides as Lewis base catalysts in reductive aldol reactions of α,α-disubstituted and α,α,β-trisubstituted enones, leading to the formation of β-hydroxy lactones and lactams with high diastereoselectivity. nsf.gov
Table 1: Selected Lewis Base Catalyzed Reactions Using Phosphine Oxide Derivatives
| Reaction Type | Catalyst Type | Substrates | Key Feature | Reference |
| Aldol Reaction | Chiral Phosphine Oxides | Silyl Ketene Acetals, Trichlorosilyl Enol Ethers | Activation of silicon reagents | iss.it |
| Allylation | Chiral Phosphine Oxides | Aldehydes, Allyltrichlorosilanes | Enhanced Lewis acidity of silicon | iss.it |
| Epoxide Ring Opening | Chiral Phosphine Oxides | meso-Epoxides | Enantioselective transformation | iss.it |
| Hydrophosphinylation | Di-o-tolylphosphine oxide / Zn-catalyst | Nitrones | Formation of chiral α-hydroxyaminophosphine oxides | nih.govrsc.org |
| Reductive Aldol | Triarylphosphine Oxides | α,α-disubstituted Enones | Diastereoselective C-C bond formation | nsf.gov |
Utility in Diverse Organic Transformations as Catalytic Components
Beyond their direct role as Lewis bases, (2-methylphenyl)phosphine oxide and its derivatives are versatile components in a broader range of catalytic systems, often in conjunction with transition metals. researchgate.net The phosphine oxide can act as a ligand or, more commonly, as a stable and easily handled precursor to the corresponding phosphine ligand. wikipedia.orgmdpi.com
Tris(o-tolyl)phosphine, the reduced form of the corresponding oxide, is a well-known ligand in catalysis. wikipedia.org Its large cone angle (194°) makes it suitable for specific applications, and complexes derived from it are used as catalysts. wikipedia.org The deoxygenation of phosphine oxides to generate these valuable phosphine ligands is a significant area of research, as the P=O bond is thermodynamically stable. nih.gov
(2-Methylphenyl)phosphine oxide and related compounds have been used as ligands in palladium- and nickel-catalyzed cross-coupling reactions to produce biaryls and arylamines. google.com These reactions are fundamental in the synthesis of pharmaceuticals and advanced materials. google.com For instance, the Suzuki coupling of aryl halides with arylboronic acids and the Buchwald-Hartwig amination of aryl halides with amines can be efficiently catalyzed by transition metal complexes bearing phosphine ligands derived from these oxides. google.com
In a different application, phosphine oxides have been anchored to multiwalled carbon nanotubes to create heterogeneous catalysts. mdpi.com These materials have shown efficacy in Wittig reactions, Mitsunobu reactions, and Staudinger ligations. Furthermore, these functionalized nanotubes can be used to support palladium nanoparticles, which then catalyze Heck reactions. mdpi.com
The o-methyl groups on tri(o-tolyl)phosphine have been shown to play a crucial role in a photoinduced hydrophosphination of terminal alkynes, guiding the radical addition and participating in hydrogen atom transfer. acs.org This demonstrates how the specific substitution pattern of the aryl ring can direct the outcome of a reaction.
Table 2: Diverse Applications of (2-Methylphenyl)phosphine Oxide and Related Compounds in Catalysis
| Transformation | Role of (2-Methylphenyl)phosphine Derivative | Catalytic System | Key Outcome | Reference |
| Cross-Coupling Reactions | Ligand Precursor (Phosphine Oxide) | Palladium or Nickel | Synthesis of biaryls and arylamines | google.com |
| Heck Reaction | Heterogeneous Catalyst Support | Palladium Nanoparticles on CNT-Phosphine Oxide | C-C bond formation | mdpi.com |
| Wittig/Mitsunobu/Staudinger | Heterogeneous Organocatalyst | Phosphine Oxide on Carbon Nanotubes | Various C-C and C-N bond formations | mdpi.com |
| Hydrophosphination | Reactant/Ligand (Tri(o-tolyl)phosphine) | Photoinduced | Synthesis of alkenylphosphonium salts | acs.org |
| C3-Phosphorylation | Reactant (Diarylphosphine Oxide) | Yb(OTf)₃ | Synthesis of highly substituted indoles | nih.gov |
Theoretical and Computational Investigations of 2 Methylphenyl Phosphinic Acid
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and bonding characteristics of phosphinic acids and their derivatives. These computational approaches provide valuable insights into molecular properties that are often difficult to probe experimentally.
Density Functional Theory (DFT) Calculations for Molecular Properties
DFT calculations have become a standard tool for optimizing the molecular geometry of organophosphorus compounds, including phosphinic acids. researchgate.netresearchgate.net By employing hybrid functionals like B3LYP with appropriate basis sets such as 6-311++G(d,p), researchers can accurately determine structural parameters like bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These theoretical calculations often show good agreement with experimental data obtained from single-crystal X-ray diffraction. researchgate.net
The vibrational frequencies of (2-methylphenyl)phosphinic acid and related compounds can also be calculated using DFT. researchgate.net These theoretical spectra, often accompanied by a potential energy distribution (PED) analysis, allow for the complete assignment of fundamental vibrational modes observed in experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net
Furthermore, DFT is employed to calculate various electronic properties. biointerfaceresearch.com This includes the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the kinetic stability and chemical reactivity of a molecule. researchgate.net Other properties such as dipole moment, total polarizability, and first-order hyperpolarizability can also be computed, providing insights into the non-linear optical (NLO) properties of the molecule. researchgate.netresearchgate.net
Table 1: Calculated Molecular Properties of a Phosphinic Acid Derivative using DFT
| Property | Calculated Value |
| HOMO-LUMO Energy Gap | 3.605 eV |
| Dipole Moment | Value not specified in search results |
| Total Polarizability | 3.837 × 10⁻²³ esu researchgate.net |
| First-Order Hyperpolarizability | 2.19 × 10⁻²⁹ esu researchgate.net |
This table is based on data for a related phosphonate (B1237965) compound, as specific values for (2-methylphenyl)phosphinic acid were not available in the provided search results.
Analysis of Electron Density, Bonding Characteristics, and Reactivity Parameters
The distribution of electron density and the nature of chemical bonds within (2-methylphenyl)phosphinic acid can be analyzed through several computational techniques. Natural Bonding Orbital (NBO) analysis is a powerful method used to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of bonding and antibonding orbitals. researchgate.net This analysis provides a deeper understanding of the electronic delocalization and stability of the molecule.
Molecular Electrostatic Potential (MEP) maps are another valuable tool for visualizing the electron density distribution and predicting sites of chemical reactivity. researchgate.netresearchgate.net The MEP surface identifies regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The tendency of an atom to attract electrons.
Global Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Electronic Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.
Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
These parameters help in comparing the reactivity of different molecules and understanding their chemical behavior. biointerfaceresearch.comnih.gov For instance, a smaller HOMO-LUMO gap generally indicates a more reactive and less stable molecule.
Computational Modeling of Reactivity and Reaction Mechanisms
Computational modeling has become an indispensable tool for understanding the reactivity of phosphinic acids and for elucidating the mechanisms of reactions in which they participate, particularly in the realm of catalysis.
Elucidation of Energetic Pathways and Transition State Structures
Computational methods, especially DFT, are widely used to map the potential energy surfaces of chemical reactions. This involves locating and characterizing the geometries of reactants, products, intermediates, and, most importantly, transition states. sci-hub.seacs.org By calculating the energies of these species, the energetic pathways of a reaction can be elucidated, providing a detailed understanding of the reaction mechanism. nih.gov
For example, in reactions involving phospho group transfer, computational studies can distinguish between different mechanistic possibilities, such as associative (AN + DN), concerted (ANDN), and dissociative (DN + AN) pathways. nih.gov The identification of transition state structures is crucial, as their relative energies determine the reaction rates and selectivities. sci-hub.se Techniques like IRC (Intrinsic Reaction Coordinate) calculations are used to verify that a located transition state indeed connects the intended reactants and products. mdpi.com
Computational Prediction of Stereoselectivity and Reaction Mechanism Elucidation in Catalysis
Chiral phosphinic acids and their derivatives are important catalysts in asymmetric synthesis. Computational modeling plays a pivotal role in understanding and predicting the stereoselectivity of these catalyzed reactions. acs.orgresearchgate.net By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the enantiomeric excess (% ee) of a reaction can be predicted. sci-hub.se
These calculations often reveal the subtle noncovalent interactions, such as hydrogen bonds and steric repulsions, that govern stereoselectivity. sci-hub.seacs.org For instance, in phosphoric acid-catalyzed reactions of imines, computational studies have shown how the catalyst's chiral pocket directs the approach of the nucleophile, leading to the preferential formation of one enantiomer. acs.orgrsc.org Models based on these calculations, such as quadrant projections, can be used to qualitatively predict the stereochemical outcome of new reactions. rsc.org
Furthermore, computational studies can help elucidate complex reaction mechanisms in catalysis. For example, in a Brønsted acid-catalyzed intramolecular SN2′ reaction, DFT calculations clarified that the reaction proceeds through a synchronous anti-SN2′ pathway. rsc.org These studies can also identify potential catalyst deactivation pathways, providing valuable information for optimizing reaction conditions. rsc.org
Conformational Analysis and Energy Landscape Studies of Phosphinic Acid Ligands
The biological and catalytic activity of phosphinic acids is often intrinsically linked to their three-dimensional structure and conformational flexibility. acs.org Conformational analysis and the study of the energy landscape of phosphinic acid ligands are therefore crucial for understanding their function.
Computational methods can be used to explore the different possible conformations of a phosphinic acid ligand and to determine their relative energies. ingentaconnect.com This involves systematically rotating rotatable bonds and calculating the energy of each resulting conformation. The collection of all these conformations and their corresponding energies constitutes the potential energy surface or energy landscape of the molecule.
Studies on phosphinic acid derivatives have shown that their conformations can be stabilized by intramolecular hydrogen bonds and hydrophobic interactions. cmu.edu For example, in certain macrocyclic phosphinic acid derivatives, specific conformations are found to be stable even at elevated temperatures. cmu.edu Understanding the preferred conformations of these ligands is essential for designing effective catalysts and inhibitors, as the specific arrangement of functional groups determines their binding affinity and reactivity. researchgate.net
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Methodologies for Phosphinic Acid Derivatives
The synthesis of phosphinic acids and their derivatives is a cornerstone of organophosphorus chemistry. mdpi.com While traditional methods, such as the reaction of phosphinic chlorides with alcohols or amines, are established, they often suffer from drawbacks like the use of expensive and hazardous reagents and low atom economy. researchgate.net Consequently, a major thrust of current research is the development of more efficient, sustainable, and versatile synthetic routes.
One promising area is the advancement of transition-metal-catalyzed cross-coupling reactions. The nickel-catalyzed reaction between 2-iodotoluene (B57078) and diethyl methylphosphonite, for instance, produces ethyl 2-methylphenyl(methyl)phosphinate in excellent yields. beilstein-journals.org This highlights the potential of metal catalysis in forming the critical P-C bond. Similarly, palladium(0)-catalyzed P-H insertion reactions using synthons like ethyl diethoxymethylphosphinate represent an efficient new route to arylphosphinic acids. rsc.orgrsc.org Another modern approach involves the transition-metal-catalyzed C–P cross-coupling reaction, often called the Tavs reaction, which can be performed without a solvent using a NiCl₂ pre-catalyst for the phosphonylation of aryl bromides. beilstein-journals.orgnih.gov
Microwave-assisted synthesis is also emerging as a powerful tool. While conventional heating often fails to promote the direct derivatization of phosphinic acids, microwave irradiation enables the direct esterification of phosphinic acids with alcohols, offering a solvent-free and atom-efficient alternative. researchgate.net
Researchers are also exploring novel precursors and reaction pathways. The radical addition of bis(trimethylsiloxy)phosphine to vinylphosphines provides a regioselective route to new phosphinic acids. researchgate.net Phospha-Mannich reactions involving hypophosphorous acid and its synthons are being utilized to create a variety of (α-aminoalkyl)phosphinic compounds. tandfonline.com These modern methodologies are expanding the synthetic toolkit, enabling the creation of a diverse library of (2-methylphenyl)phosphinic acid derivatives with tailored properties.
Table 1: Comparison of Synthetic Methodologies for Phosphinic Acid Derivatives
| Methodology | Precursors | Catalyst/Conditions | Advantages |
| Classical Method | Phosphinic chlorides, Alcohols/Amines | Base (e.g., pyridine) | Mild conditions |
| Nickel-Catalyzed Cross-Coupling | 2-Iodotoluene, Diethyl methylphosphonite | Anhydrous NiCl₂ | Excellent yields |
| Palladium-Catalyzed P-H Insertion | Ethyl diethoxymethylphosphinate, Aryl bromides | Palladium(0) | Efficient route to arylphosphinic acids |
| Microwave-Assisted Esterification | Phosphinic acids, Alcohols | Microwave irradiation | Solvent-free, high atom economy |
| Radical Addition | Bis(trimethylsiloxy)phosphine, Vinylphosphines | Radical initiator | Regioselective |
Advanced Ligand Design for Tailored Catalytic Systems
Phosphinic acid derivatives, including those of (2-methylphenyl)phosphinic acid, are gaining prominence as highly versatile ligands in coordination chemistry and catalysis. cd-bioparticles.net Their ability to form stable complexes with a wide range of metal ions makes them ideal candidates for designing tailored catalytic systems with enhanced activity, selectivity, and stability. smc-global.com
A key research direction is the functionalization of the phosphinic acid scaffold to fine-tune the electronic and steric properties of the resulting ligand. For example, phosphinic amide groups have been investigated as directing groups in directed ortho-metalation (DoM) reactions to generate asymmetric P-chirogenic ligands from achiral starting materials. uj.ac.za The design of chiral phosphinic acid catalysts has been successfully applied in asymmetric reactions, such as the Friedel-Crafts reaction, achieving high yields and enantioselectivity. researchgate.net
The strategic design of these ligands can have a profound impact on catalytic performance. In one study, modifying single-atom rhodium catalysts with functionalized phosphonic acid monolayers dramatically increased the turnover frequency and on-stream stability for CO₂ hydrogenation. acs.org This demonstrates that precise control over the ligand's structure, such as the proximity of a functional group to the metal center, can create highly efficient catalytic sites. acs.org Similarly, the synthesis of copper(II) complexes using di(o-tolyl)phosphinic acid and other N-donor ligands has been explored for creating compounds with specific biological activities, underscoring the modularity of these systems. researchgate.net
The development of phosphinate-containing macrocyclic ligands, such as the TRAP (1,4,7-triazacyclononane phosphinic acid) family, showcases another frontier. acs.org These ligands exhibit exceptional selectivity and efficiency for complexing specific metal ions like Ga³⁺, which is crucial for applications in radiopharmaceuticals. acs.org The ability to rationally tune the ligand framework, for instance by introducing specific substituents on the phosphorus atom, allows for the optimization of complexation kinetics and stability. acs.org This tailored approach to ligand design is pivotal for developing next-generation catalysts for applications ranging from fine chemical synthesis to medical imaging.
Exploration in Advanced Materials Science Applications
The unique properties of organophosphorus compounds are being harnessed to create advanced materials with novel functionalities. frontiersin.org (2-methylphenyl)phosphinic acid and its derivatives are being actively explored as building blocks for high-performance polymers, functional resins, and hybrid materials. cd-bioparticles.netsmc-global.com
One of the most significant applications is in the development of flame-retardant materials. Organophosphorus compounds are recognized as environmentally benign flame retardants that exhibit low smoke and toxicity. frontiersin.org Incorporating phosphinic acid moieties into polymer backbones can significantly improve the thermal stability and fire resistance of the resulting materials. cd-bioparticles.net For example, novel poly(arylene ether)s containing phosphinic acid groups in the main chain have been successfully synthesized, demonstrating solubility in polar organic solvents and potential for high-performance applications. 20.210.105
In the realm of coordination polymers and metal-organic frameworks (MOFs), phosphinic acids serve as versatile organic linkers. beilstein-journals.org These materials are of great interest for applications in gas storage, separation, and catalysis. By heterogenizing phosphinic acid on a MOF support, such as UiO-66-NH₂, researchers have created bifunctional heterogeneous catalysts with both acidic and basic sites, demonstrating the potential for creating sophisticated, reusable catalytic materials. researchgate.net
Furthermore, organophosphorus compounds are appealing for applications in organic electronics. diva-portal.org The phosphorus center can perturb the electronic properties of π-conjugated systems while providing a handle for further synthetic modifications, opening avenues for new electronic materials. diva-portal.org The ability of phosphinic acids to act as corrosion inhibitors and performance additives further broadens their applicability in materials science. smc-global.com
Table 2: Applications of (2-methylphenyl)phosphinic Acid Derivatives in Materials Science
| Application Area | Function of Phosphinic Acid Derivative | Resulting Material Properties |
| Polymers | Monomer/Additive | Enhanced thermal stability, flame retardancy |
| Metal-Organic Frameworks (MOFs) | Organic Linker | Porous structure, catalytic activity |
| Corrosion Protection | Corrosion Inhibitor | Improved durability of metal surfaces |
| Organic Electronics | Electronic Modifier | Tunable electronic properties |
Q & A
Q. What are the established synthetic routes for (2-methylphenyl)phosphinic acid, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves the reaction of 2-methylphenyl Grignard reagents with phosphorus trichloride, followed by hydrolysis. Optimization can focus on controlling stoichiometry (e.g., PCl₃:organometallic ratio), reaction temperature (20–80°C), and hydrolysis pH to minimize side products like phosphonic acid derivatives. Post-synthesis purification via recrystallization or column chromatography is critical .
Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish (2-methylphenyl)phosphinic acid from its phosphonic acid analogs?
- ³¹P NMR : Phosphinic acids exhibit a peak near δ 10–25 ppm, whereas phosphonic acids resonate at δ 15–35 ppm due to higher oxidation state.
- IR Spectroscopy : The P=O stretch in phosphinic acids appears at 1150–1250 cm⁻¹, while phosphonic acids show broader O–H stretches (2500–2700 cm⁻¹) .
Q. What are the solubility and stability profiles of (2-methylphenyl)phosphinic acid in common solvents?
The compound is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Stability tests under varying pH and temperature show decomposition above 150°C or in strongly alkaline conditions, forming phosphonate byproducts .
Advanced Research Questions
Q. How does the methyl substituent in (2-methylphenyl)phosphinic acid influence its coordination chemistry with transition metals?
The methyl group enhances steric hindrance, reducing ligand denticity but increasing selectivity for specific metal ions (e.g., Ni²⁺, Cu²⁺). X-ray crystallography of complexes reveals distorted geometries compared to unsubstituted phenyl analogs, impacting catalytic activity in cross-coupling reactions .
Q. What methodological approaches resolve contradictions in reported catalytic efficiencies of (2-methylphenyl)phosphinic acid in Brønsted acid catalysis?
Discrepancies arise from solvent effects (e.g., polar vs. nonpolar) and substrate scope. Controlled studies using kinetic isotopic effects (KIEs) and DFT calculations can isolate electronic vs. steric contributions. For example, the methyl group may lower acidity (pKa ~3.5) compared to phenylphosphonic acid (pKa ~1.8), altering reaction pathways .
Q. What strategies are effective in designing (2-methylphenyl)phosphinic acid derivatives for enzyme inhibition studies, particularly against metalloenzymes?
Structural analogs with electron-withdrawing groups (e.g., –NO₂) on the phenyl ring enhance binding to enzyme active sites. In vitro assays with urease or phosphatase enzymes can validate competitive inhibition mechanisms, supported by crystallographic data showing P=O/Ni²⁺ interactions .
Q. How do computational models predict the redox behavior of (2-methylphenyl)phosphinic acid in reductive environments?
Density functional theory (DFT) simulations highlight the role of P–H bonds in reduction reactions. Experimental validation via cyclic voltammetry shows a reduction potential near −0.5 V (vs. SCE), consistent with its ability to reduce Ag⁺ to Ag⁰ in acidic media .
Methodological Considerations
Q. What analytical workflows ensure high-purity (2-methylphenyl)phosphinic acid for kinetic studies?
- HPLC-MS : Quantifies trace impurities (e.g., phosphonic acids).
- Elemental Analysis : Confirms C:H:P:O ratios within ±0.3% of theoretical values.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability for reaction condition selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
